molecular formula C8H8Cl2N2O B119341 1-(3,4-Dichlorophenyl)-3-methylurea CAS No. 3567-62-2

1-(3,4-Dichlorophenyl)-3-methylurea

Cat. No. B119341
CAS RN: 3567-62-2
M. Wt: 219.06 g/mol
InChI Key: IDQHRQQSSQDLTR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-methylurea is a phenyl urea pre-emergent agrochemical. It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .

Scientific Research Applications

Agrochemical Application

  • Summary of Application : Diuron is a phenyl urea pre-emergent agrochemical . It is used to control weeds and is applied before the weeds have emerged.

Organic Synthesis

  • Summary of Application : Diuron is used as a raw material and intermediate in organic synthesis .

Pharmaceuticals

  • Summary of Application : Diuron is used as a raw material and intermediate in the production of pharmaceuticals .

Dyestuff

  • Summary of Application : Diuron is used as a raw material and intermediate in the production of dyestuff .

Paints and Coatings

  • Summary of Application : Diuron is used as a mildewcide and preservative in paints and coatings .

Aquaculture

  • Summary of Application : Diuron is used as an algicide in fish production .

Detergents and Cosmetics

  • Summary of Application : Diuron is used as a raw material and intermediate in the production of detergents and cosmetics .

Disinfectants

  • Summary of Application : Diuron is used as a raw material and intermediate in the production of disinfectants .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQHRQQSSQDLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042180
Record name N-(3,4-Dichlorophenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-methylurea

CAS RN

3567-62-2
Record name 1-(3,4-Dichlorophenyl)-3-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyldiuron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4 dichlorophenyl)-3-methylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYLDIURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 27.4 g of 3,4-dichloroaniline in 140 ml of isopropyl ether was added slowly to 9 g of methyl isocyanate in 100 ml of isopropyl ether and the mixture was refluxed for 2 hours and was then cooled to 0° C. The precipitate formed was recovered by vacuum filtration and was washed with isopropyl ether. The mother liquors were concentrated to obtain a second crop. The two combined crops weighing 19.5 g and melting at 156° C. were crystallized from ethyl acetate to obtain N-methyl-N'-(3,4-dichlorophenyl)-urea melting at 160° C., identical to the product described by Onley et al., J. Ass. Off. Anal. Chem., Vol. 52 (1969), p. 545.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
EG Cotterill - Journal of Chromatography, 1980 - cabdirect.org
Methanol extracts of methazole and its metabolites, 1-(3, 4-dichlorophenyl)-3-methylurea (DCPMU) and (3, 4-dichlorophenyl) urea (DCPU), were estimated by high-pressure liquid …
Number of citations: 9 www.cabdirect.org
L Ellegaard-Jensen, J Aamand, BB Kragelund… - Biodegradation, 2013 - Springer
Microbial pesticide degradation studies have until now mainly focused on bacteria, although fungi have also been shown to degrade pesticides. In this study we clarify the background …
Number of citations: 97 link.springer.com
M Geldmacher-v. Mallinckrodt, F Schüssler - Archiv für Toxikologie, 1971 - Springer
After ingestion of 38mg/kg of Diuron concomitantly with 20 mg/kg aminotriazole, a 39 year old woman showed no signs of intoxication. From a urine specimen taken some hours later, 1-(…
Number of citations: 1 link.springer.com
T Mori, S Sudo, H Kawagishi… - Journal of Wood …, 2018 - jwoodscience.springeropen.com
We investigated the potential of white-rot fungi for bioremediation of aqueous environments contaminated with diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). First, diuron …
Number of citations: 27 jwoodscience.springeropen.com
KV Thomas, M McHugh, M Waldock - Science of the Total Environment, 2002 - Elsevier
This study considered the inputs of antifouling paint booster biocides into the aquatic environment directly from painted hulls and high pressure hosing operations, the occurrence of …
Number of citations: 296 www.sciencedirect.com
G Gatidou, A Kotrikla, NS Thomaidis, TD Lekkas - Analytica Chimica Acta, 2004 - Elsevier
A method for the simultaneous determination of two antifouling booster biocides, diuron [1-(3,4-dichlorophenyl)-3,3-dimethylurea] and irgarol 1051 (2-methylthio-4-tert-butylamino-6-…
Number of citations: 45 www.sciencedirect.com
C Tan, N Gao, W Chu, C Li, MR Templeton - Separation and Purification …, 2012 - Elsevier
The degradation of diuron by persulfate (S 2 O 8 2− , PS) activated with ferrous ion (Fe 2+ ) was investigated. The PS–Fe 2+ system achieved high levels of reduction of diuron (90%). …
Number of citations: 139 www.sciencedirect.com
A Walker, MG Roberts - Pesticide Science, 1978 - Wiley Online Library
[ 14 C]‐Labelled methazole, 1‐(3,4‐dichlorophenyl)‐3‐methylurea (DCPMU), 1‐(3,4‐dichlorophenyl)urea (DCPU), and diuron were incubated in soil at 20C and field capacity soil …
Number of citations: 15 onlinelibrary.wiley.com
VI Boti, VA Sakkas, TA Albanis - Journal of Chromatography A, 2007 - Elsevier
In this work, a preconcentration method for the simultaneous determination of the endocrine disrupting chemicals (EDCs), diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), and linuron (…
Number of citations: 31 www.sciencedirect.com
JS Coelho-Moreira, A Bracht, ACS Souza… - BioMed research …, 2013 - hindawi.com
The white-rot fungus Phanerochaete chrysosporium was investigated for its capacity to degrade the herbicide diuron in liquid stationary cultures. The presence of diuron increased the …
Number of citations: 60 www.hindawi.com

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